6-Metoxi-nicotinonitrilo

Descripción general

Descripción

Ciclo(L-Phe-L-Pro), también conocido como ciclo(L-fenilalanil-L-prolina), es un dipéptido cíclico compuesto por los aminoácidos fenilalanina y prolina. Este compuesto es un miembro de la familia de las diketopiperazinas, que son dipéptidos cíclicos que se encuentran comúnmente en la naturaleza. Ciclo(L-Phe-L-Pro) se ha aislado de diversas fuentes microbianas, incluidas Pseudomonas fluorescens y Pseudomonas alcaligenes . Presenta una gama de actividades biológicas, lo que lo convierte en un tema de interés en la investigación científica.

Aplicaciones Científicas De Investigación

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Ciclo(L-Phe-L-Pro) se puede sintetizar a través de diversos métodos. Un enfoque común implica la ciclación de dipéptidos lineales en condiciones específicas. Por ejemplo, el dipéptido lineal L-fenilalanil-L-prolina se puede ciclar utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de una base como la trietilamina . La reacción suele tener lugar en un disolvente orgánico como el diclorometano a temperatura ambiente.

Métodos de producción industrial

La producción industrial de ciclo(L-Phe-L-Pro) a menudo implica procesos de fermentación utilizando cepas microbianas que producen naturalmente este compuesto. Por ejemplo, Pseudomonas fluorescens y Pseudomonas alcaligenes se pueden cultivar en medios adecuados, y el compuesto se puede aislar del sobrenadante del cultivo . El proceso de aislamiento puede implicar extracción con disolventes, seguida de técnicas de purificación como la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Ciclo(L-Phe-L-Pro) experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en solución acuosa.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Sustitución aromática electrofílica utilizando reactivos como el bromo en ácido acético.

Productos principales

Oxidación: Derivados oxidados con grupos funcionales alterados.

Reducción: Formas reducidas del compuesto con propiedades químicas modificadas.

Sustitución: Derivados sustituidos con nuevos grupos funcionales en el anillo fenilo.

Aplicaciones en la investigación científica

Ciclo(L-Phe-L-Pro) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Ciclo(L-Phe-L-Pro) ejerce sus efectos a través de diversos mecanismos:

Detección de cuórum: Actúa como molécula de señalización en las bacterias, influyendo en la expresión genética y la comunicación bacteriana.

Actividad antibacteriana: Inhibe la formación de biopelículas al interferir con la síntesis de sustancias poliméricas extracelulares y afectando la expresión genética relacionada con la adhesión intercelular de polisacáridos.

Comparación Con Compuestos Similares

Ciclo(L-Phe-L-Pro) se puede comparar con otros dipéptidos cíclicos, como:

Ciclo(L-Val-L-Pro): Otro dipéptido cíclico con actividad antifúngica, pero con diferente composición de aminoácidos.

Ciclo(L-Leu-L-Pro): Presenta actividad antimicrobiana contra diferentes cepas bacterianas.

Ciclo(L-Phe-D-Pro): Un isómero estereoisomérico con actividades biológicas distintas y diferentes efectos sobre el crecimiento microbiano.

Ciclo(L-Phe-L-Pro) es único debido a su combinación específica de fenilalanina y prolina, que confiere actividades biológicas y mecanismos de acción distintos en comparación con otros dipéptidos cíclicos.

Actividad Biológica

6-Methoxynicotinonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

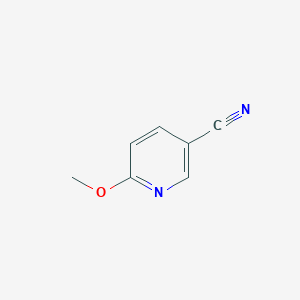

Chemical Structure and Properties

6-Methoxynicotinonitrile has the molecular formula and features a methoxy group and a nitrile group attached to a pyridine ring. This unique structure contributes to its reactivity and biological properties.

Biological Activities

Research indicates that 6-Methoxynicotinonitrile exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that 6-Methoxynicotinonitrile may possess antibacterial properties, particularly against resistant strains such as Staphylococcus aureus . Its structural similarity to other bioactive compounds supports further investigation into its pharmacological effects.

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have shown that it may inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

- Anticonvulsant Activity : Some derivatives of 6-Methoxynicotinonitrile are being explored for their anticonvulsant effects, indicating a broader spectrum of neuropharmacological applications .

The biological activity of 6-Methoxynicotinonitrile is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The methoxy and nitrile groups enhance its binding affinity, potentially modulating various biological pathways .

Synthesis Methods

Synthesis of 6-Methoxynicotinonitrile can be achieved through several methods:

- Reaction with Trimethylsilyl Cyanide : Involves the reaction of 6-methoxynicotinic acid with trimethylsilyl cyanide in the presence of a palladium catalyst.

- Copper-Catalyzed Coupling : Utilizes copper catalysts to couple 6-methoxynicotinic bromide with copper cyanide .

These methods highlight the versatility in synthesizing this compound for research purposes.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Anticonvulsant | Potential anticonvulsant activity |

Notable Research Findings

- Antibacterial Activity : A study highlighted that several nicotinonitrile derivatives, including 6-Methoxynicotinonitrile, exhibited significant antibacterial activity against methicillin-resistant strains, indicating their potential as therapeutic agents .

- Molecular Docking Studies : Research involving molecular docking simulations revealed that 6-Methoxynicotinonitrile interacts significantly with lipoprotein-associated phospholipase A2 (Lp-PLA2), suggesting its role in modulating inflammation pathways .

- In Vivo Studies : Animal models have shown promising results regarding the efficacy of 6-Methoxynicotinonitrile derivatives in reducing tumor size and enhancing survival rates in cancer models, warranting further clinical exploration .

Propiedades

IUPAC Name |

6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYAQAFVHRSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371595 | |

| Record name | 6-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15871-85-9 | |

| Record name | 6-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.